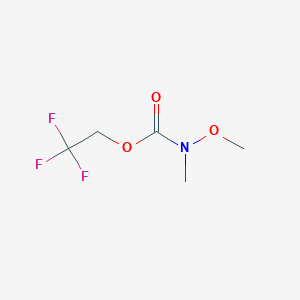
2,2,2-Trifluoroethyl methoxy(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl methoxy(methyl)carbamate: is a chemical compound with the molecular formula C5H8F3NO3. It is known for its unique properties due to the presence of trifluoromethyl and carbamate groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methoxy(methyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
化学反応の分析
Types of Reactions: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of trifluoroethyl amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroethyl amines.
Substitution: Various substituted trifluoroethyl carbamates.
科学的研究の応用
2,2,2-Trifluoroethyl methoxy(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate involves its interaction with molecular targets through the trifluoromethyl and carbamate groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity and function .
類似化合物との比較
2,2,2-Trifluoroethyl methacrylate: Used in the production of polymers and coatings with enhanced properties.
Methyl 2,2,2-Trifluoroethyl Carbonate: Used as a non-flammable electrolyte solvent in batteries.
Uniqueness: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate is unique due to its combination of trifluoromethyl and carbamate groups, which provide it with distinct chemical and physical properties. This combination allows it to be used in a wide range of applications, from organic synthesis to drug development and industrial production .
特性
分子式 |
C5H8F3NO3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C5H8F3NO3/c1-9(11-2)4(10)12-3-5(6,7)8/h3H2,1-2H3 |
InChIキー |
RUCOFPCSIYBXLS-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)OCC(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















